molecular formula C24H26N2O2 B12760603 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- CAS No. 80834-73-7

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)-

Cat. No.: B12760603
CAS No.: 80834-73-7
M. Wt: 374.5 g/mol
InChI Key: PRXOEWWQWRAAGL-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the 4-methylphenyl group through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: Reduction of intermediates to achieve the desired dihydro form.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized forms using oxidizing agents.

    Reduction: Further reduction to more saturated forms.

    Substitution: Reactions with nucleophiles or electrophiles to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Pathway Modulation: Alteration of signaling pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.

    Pyridinyl Derivatives: Compounds with pyridinyl groups similar to the 4-methylphenyl-pyridinyl moiety.

Uniqueness

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

CAS No.

80834-73-7

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

6-[3-[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H26N2O2/c1-17-2-4-18(5-3-17)19-10-13-26(14-11-19)15-12-23(27)21-6-8-22-20(16-21)7-9-24(28)25-22/h2-6,8,10,16H,7,9,11-15H2,1H3,(H,25,28)

InChI Key

PRXOEWWQWRAAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCN(CC2)CCC(=O)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

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